
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group, a methylsulfonylphenyl group, and a phenylmethoxy group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, the methylsulfonylphenyl group, and the phenylmethoxy group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated reaction monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one include other chromen-4-one derivatives with different substituents. Examples include:
- 6-Amino-2-(4-methylphenyl)-3-phenylmethoxychromen-4-one
- 6-Amino-2-(4-methylsulfonylphenyl)-3-methoxychromen-4-one
- 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylchromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group, methylsulfonylphenyl group, and phenylmethoxy group allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects and applications.
Propiedades
Fórmula molecular |
C23H19NO5S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
6-amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H19NO5S/c1-30(26,27)18-10-7-16(8-11-18)22-23(28-14-15-5-3-2-4-6-15)21(25)19-13-17(24)9-12-20(19)29-22/h2-13H,14,24H2,1H3 |
Clave InChI |
OTFXDWZWXHAYLR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


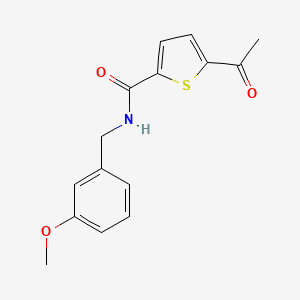




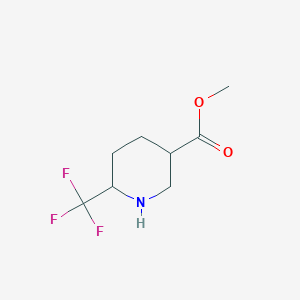
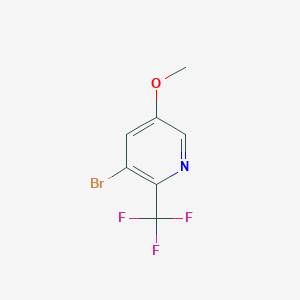


![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
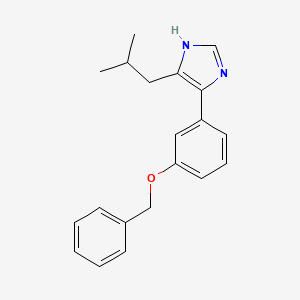
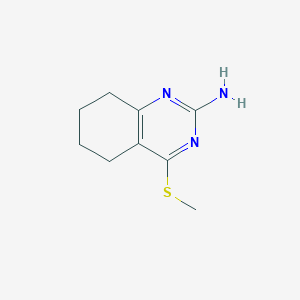
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

